Home > Products > Screening Compounds P16854 > Abiraterone acetate
Abiraterone acetate - 154229-18-2

Abiraterone acetate

Catalog Number: EVT-288296
CAS Number: 154229-18-2
Molecular Formula: C26H33NO2
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Abiraterone acetate is a prodrug of abiraterone, a steroidal compound classified as an androgen biosynthesis inhibitor. [] In scientific research, abiraterone acetate serves as a valuable tool for investigating androgen-dependent biological processes and pathways. [] It is primarily studied for its role in inhibiting cytochrome P450 17A1 (CYP17A1), a key enzyme involved in androgen biosynthesis. []

Source and Classification

Abiraterone acetate is derived from abiraterone, which is a derivative of the natural steroid hormone progesterone. It falls under the classification of hormonal agents and is categorized as an antineoplastic drug. The chemical structure of abiraterone acetate allows it to act as a potent inhibitor of androgen synthesis, making it particularly effective in castration-resistant prostate cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of abiraterone acetate involves several steps, primarily focusing on modifying the steroid backbone to enhance its therapeutic properties. A notable method includes the reaction of 17-(3-pyridyl)androsta-5,16-diene-3β-ol with acetic anhydride in the presence of pyridine as a solvent. This method has been optimized to improve yield and purity by adjusting reaction conditions such as temperature and catalyst concentration.

  1. Initial Reaction: The starting material, 17-(3-pyridyl)androsta-5,16-diene-3β-ol, is dissolved in pyridine.
  2. Acetylation: Acetic anhydride is added and the mixture is heated to 70-80 °C for several hours.
  3. Workup: After completion, the reaction mixture is cooled, and water is added to precipitate the product.
  4. Purification: The crude product undergoes recrystallization and chromatography to achieve high purity levels (greater than 99% by HPLC) .
Molecular Structure Analysis

Structure and Data

Abiraterone acetate has a molecular formula of C24H31NO2 and a molecular weight of 349.51 g/mol. The compound features a steroidal backbone with various functional groups that contribute to its biological activity.

  • Chemical Structure: The structural representation includes:
    • A steroid nucleus with three fused cyclohexane rings (A, B, C) and one cyclopentane ring (D).
    • An acetate group attached at the C3 position.

The stereochemistry around specific carbon centers is critical for its biological function, influencing its interaction with target enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

Abiraterone acetate undergoes various chemical reactions that are essential for its synthesis and modification:

  1. Acetylation Reaction: The primary reaction involves the acetylation of hydroxyl groups on the steroid backbone.
  2. Hydrolysis: In certain conditions, abiraterone acetate can hydrolyze back to abiraterone, which can be monitored using thin-layer chromatography.
  3. Conjugation Reactions: Abiraterone acetate can also be modified to create conjugates for targeted therapy in prostate cancer treatment .
Mechanism of Action

Process and Data

The mechanism of action of abiraterone acetate involves inhibition of androgen synthesis:

  1. Inhibition of Cytochrome P450 17A1: By blocking this enzyme, abiraterone acetate reduces the production of testosterone and other androgens from adrenal glands and tumor tissues.
  2. Decreased Androgen Levels: Lower levels of circulating androgens lead to reduced stimulation of androgen receptors in prostate cancer cells, ultimately inhibiting tumor growth.
  3. Clinical Efficacy: Studies have shown significant improvements in survival rates among patients treated with abiraterone acetate compared to those receiving standard therapies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; poorly soluble in water.

Chemical Properties

  • Melting Point: Approximately 143-147 °C.
  • Stability: Stable under proper storage conditions but sensitive to moisture.

These properties are crucial for formulating effective pharmaceutical preparations .

Applications

Scientific Uses

Abiraterone acetate's primary application is in oncology for treating metastatic castration-resistant prostate cancer. Its role extends beyond direct androgen synthesis inhibition; it is also being explored in combination therapies with other agents for enhanced efficacy against resistant cancer forms.

Recent studies are investigating its potential use in targeted therapies through conjugation with ligands that can specifically bind to prostate-specific membrane antigen (PSMA), aiming to improve delivery and reduce side effects associated with systemic therapies .

Molecular Mechanisms of Action

CYP17 Inhibition and Androgen Biosynthesis Disruption

Abiraterone acetate is a steroidal prodrug rapidly hydrolyzed to abiraterone, which acts as a potent, irreversible inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1). This enzyme catalyzes two critical reactions in androgen biosynthesis:

  • 17α-hydroxylase activity: Converts pregnenolone → 17α-hydroxypregnenolone and progesterone → 17α-hydroxyprogesterone
  • 17,20-lyase activity: Converts 17α-hydroxypregnenolone → dehydroepiandrosterone (DHEA) and 17α-hydroxyprogesterone → androstenedione [1] [7]

By covalently binding to cysteine residues (Cys-442, Cys-481, Cys-482) in CYP17A1’s active site, abiraterone blocks both activities with high specificity (IC50 = 2.5 nM for 17α-hydroxylase; 15 nM for 17,20-lyase). This disrupts testicular, adrenal, and intratumoral androgen synthesis, reducing serum testosterone to undetectable levels (<1 ng/dL) in castrate-resistant prostate cancer (CRPC) patients [1] [6] [8].

Table 1: Enzymatic Activities of CYP17A1 and Abiraterone Inhibition

CYP17A1 ActivitySubstrateProductInhibition IC50
17α-hydroxylasePregnenolone17α-Hydroxypregnenolone2.5 nM
17α-hydroxylaseProgesterone17α-Hydroxyprogesterone2.5 nM
17,20-lyase17α-HydroxypregnenoloneDHEA15 nM
17,20-lyase17α-HydroxyprogesteroneAndrostenedione15 nM

Biochemical Pathways in Extra-Gonadal Androgen Synthesis

CRPC progression relies on androgens from non-gonadal sources, which abiraterone targets through multi-tiered suppression:

Adrenal Androgen Synthesis

The adrenal zona reticularis produces DHEA and androstenedione via CYP17A1. Abiraterone suppresses these precursors by >90%, confirmed by mass spectrometry of serum/urinary androgens [2] [4].

Intracrine Tumor Metabolism

CRPC tumors express enzymes that convert adrenal precursors (DHEA, androstenedione) to potent androgens (testosterone, dihydrotestosterone). Key enzymes include:

  • 3β-hydroxysteroid dehydrogenase (3β-HSD): Converts DHEA → androstenedione
  • 17β-hydroxysteroid dehydrogenase (17β-HSD): Converts androstenedione → testosterone
  • 5α-reductase (SRD5A): Converts testosterone → dihydrotestosterone (DHT) [3] [7]

Abiraterone reduces substrate availability for these enzymes, diminishing intratumoral DHT concentrations by 75–90% in bone marrow biopsies of metastatic sites [3] [10].

Table 2: Extra-Gonadal Androgen Pathways and Abiraterone Impact

Androgen SourceKey PrecursorsCRPC Conversion EnzymesAbiraterone Effect
Adrenal glandsDHEA, Androstenedione3β-HSD, 17β-HSDPrecursors ↓ >90%
Tumor microenvironmentDHEA sulfate (DHEA-S)Steroid sulfatase (STS), AKR1C3DHEA-S utilization blocked
Backdoor pathway17α-Hydroxyprogesterone5α-reductase, AKR1C2/3DHT synthesis ↓ 75–90%

Androgen Receptor Signaling Modulation in Castration-Resistant States

Despite androgen deprivation, CRPC tumors maintain AR signaling plasticity through mechanisms partially countered by abiraterone:

AR Alterations

  • AR gene amplification: Increases AR density, enabling hypersensitivity to low androgen levels. Abiraterone suppresses ligands but does not directly reduce AR density [5].
  • AR splice variants (e.g., AR-V7): Truncated receptors lacking ligand-binding domains (constitutively active). Abiraterone has no direct effect on AR-V7, but its metabolite Δ4-abiraterone (D4A) antagonizes AR-V7 nuclear translocation [5] [10].

Ligand-Independent AR Activation

Abiraterone indirectly modulates glucocorticoid receptor (GR) cross-talk. By suppressing cortisol (via CYP17A1 inhibition), it elevates adrenocorticotropic hormone (ACTH) and upstream steroids like corticosterone. Some steroids activate GR, which shares target genes with AR. Coadministration of prednisone restores GR-mediated feedback, reducing ACTH-driven mineralocorticoid excess [2] [9].

Non-Canonical Effects

In AR-negative prostate cancer cells (e.g., PC-3), abiraterone inhibits proliferation by:

  • ↑ p21 expression (cell cycle arrest)
  • ↑ Caspase-3 activity (apoptosis induction)
  • ↓ Survivin (anti-apoptotic protein) [10]

Impact on Intratumoral Steroidogenic Enzyme Activity

CRPC tumors exhibit dysregulated steroidogenesis, with abiraterone exerting on-target and off-target effects:

On-Target CYP17A1 Suppression

Tumor CYP17A1 expression increases 16.9-fold in CRPC vs. primary tumors. Abiraterone inhibits intratumoral CYP17A1, validated by:

  • >90% ↓ in testosterone/DHT in bone marrow aspirates
  • ↓ Immunohistochemical CYP17 staining in post-treatment biopsies [3] [4]

Off-Target Enzyme Modulation

Abiraterone inhibits CYP21A2 (21-hydroxylase) at clinical concentrations (IC50 = 0.2 μM), blocking conversion of progesterone → 11-deoxycorticosterone and 17OH-progesterone → 11-deoxycortisol. This disrupts glucocorticoid/mineralocorticoid balance, contributing to hypertension and hypokalemia [9].

Adaptive Resistance Mechanisms

Tumors counteract abiraterone by upregulating alternate steroidogenic enzymes:

  • Aldo-keto reductase 1C3 (AKR1C3): Converts androstenedione → testosterone and DHEA → androstanediol. AKR1C3 ↑ correlates with abiraterone resistance [3].
  • UGT2B17: Inactivates androgens via glucuronidation. Its expression ↓ in resistant tumors, preserving active androgens [3].

Table 3: Intratumoral Steroidogenic Enzymes Modulated by Abiraterone

EnzymeFunctionAbiraterone EffectClinical Consequence
CYP17A1Androgen precursor synthesisDirect irreversible inhibitionAndrogen synthesis blockade
CYP21A2Glucocorticoid/mineralocorticoid synthesisOff-target inhibition (IC50 = 0.2 μM)Mineralocorticoid excess
AKR1C3Testosterone/DHT synthesis from precursorsCompensatory upregulationResistance development
HSD3B1Conversion of DHEA → androstenedioneSubstrate depletionReduced precursor utilization

Properties

CAS Number

154229-18-2

Product Name

Abiraterone acetate

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C26H33NO2

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1

InChI Key

UVIQSJCZCSLXRZ-UBUQANBQSA-N

SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Synonyms

17-(3-pyridyl)-5,16-androstadien-3beta-acetate
abiraterone acetate
CB 7630
CB-7630
CB7630
Zytiga

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.